molecular formula C3H8ClNS B597542 Thietan-3-amine hydrochloride CAS No. 128861-78-9

Thietan-3-amine hydrochloride

Cat. No.: B597542
CAS No.: 128861-78-9
M. Wt: 125.614
InChI Key: DELHLMMLBSGUAE-UHFFFAOYSA-N
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Description

Thietan-3-amine hydrochloride is a chemical compound with the molecular formula C3H8ClNS. It is a derivative of thietan-3-amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its unique structure, which includes a three-membered thietane ring containing a sulfur atom. The presence of the sulfur atom in the ring imparts distinct chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-amine hydrochloride can be synthesized through various methods. One common approach involves the ring expansion of 2-(halomethyl)thiiranes. For instance, alkaline hydrolysis of 2-(chloromethyl)thiirane can yield 3-hydroxythietanes, which can then be converted to thietan-3-amine through further chemical reactions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Substituted thietane derivatives.

Scientific Research Applications

Thietan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of thietan-3-amine hydrochloride involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. The sulfur atom in the thietane ring can also participate in redox reactions, further contributing to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Thietane: The parent compound of thietan-3-amine hydrochloride, lacking the amine group.

    Thietan-2-amine: A structural isomer with the amine group located at the second position of the thietane ring.

    Thietan-3-ol: A compound with a hydroxyl group instead of an amine group at the third position of the thietane ring.

Uniqueness: this compound is unique due to the presence of both an amine group and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

thietan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELHLMMLBSGUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725511
Record name Thietan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128861-78-9
Record name Thietan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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